molecular formula C10H18N2O2 B11900391 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate CAS No. 677300-03-7

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate

Katalognummer: B11900391
CAS-Nummer: 677300-03-7
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: STBHIZQLVNFHBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is known for its unique structure, which includes a nitrogen atom within a bicyclic framework. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like halides or amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate
  • 3,6-Diacetoxytropane
  • 3-Aminotropane

Uniqueness

What sets 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate apart from similar compounds is its specific substitution pattern and the presence of the acetate group. This unique structure can confer distinct biological activities and chemical reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

677300-03-7

Molekularformel

C10H18N2O2

Molekulargewicht

198.26 g/mol

IUPAC-Name

(3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl) acetate

InChI

InChI=1S/C10H18N2O2/c1-6(13)14-10-5-8-3-7(11)4-9(10)12(8)2/h7-10H,3-5,11H2,1-2H3

InChI-Schlüssel

STBHIZQLVNFHBP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1CC2CC(CC1N2C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.